ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
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Overview
Description
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the quinoline moiety, along with the phenylsulfonyl and piperidine groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its binding affinity and activity, as it interacts with the active sites of the target enzymes.
Comparison with Similar Compounds
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase, similar to the compound .
Quinine: A naturally occurring compound used to treat malaria.
The uniqueness of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate lies in its combination of the quinoline, phenylsulfonyl, and piperidine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-23(26)17-12-14-25(15-13-17)22-19-10-6-7-11-20(19)24-16-21(22)30(27,28)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXSZAQFBRFIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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